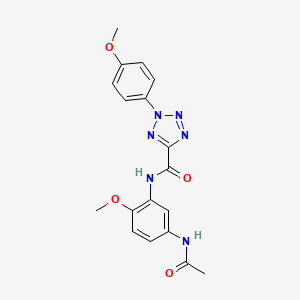
N-(5-acetamido-2-methoxyphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-acetamido-2-methoxyphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide, also known as AMT-130, is a small molecule therapeutic agent that is being developed for the treatment of Huntington's disease.
作用机制
N-(5-acetamido-2-methoxyphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide is an antisense oligonucleotide that is designed to bind to the huntingtin messenger RNA (mRNA) and prevent the translation of the mutant huntingtin protein. The drug is delivered to the brain using a viral vector, which allows for targeted delivery to the affected cells. Once inside the cell, the drug binds to the mRNA and triggers the degradation of the mRNA, preventing the production of the mutant huntingtin protein.
Biochemical and Physiological Effects:
N-(5-acetamido-2-methoxyphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide has been shown to effectively reduce the levels of mutant huntingtin protein in animal models of Huntington's disease. The drug has been shown to be well-tolerated and safe in preclinical studies. The drug has also been shown to improve motor function and reduce neuronal damage in animal models of the disease.
实验室实验的优点和局限性
One of the advantages of N-(5-acetamido-2-methoxyphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide is its targeted delivery to the affected cells using a viral vector. This allows for more efficient and effective delivery of the drug to the brain. However, one of the limitations of the drug is its potential off-target effects, which may lead to unintended consequences.
未来方向
There are several future directions for the development of N-(5-acetamido-2-methoxyphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide. One direction is to optimize the delivery of the drug to the brain and improve its efficacy. Another direction is to investigate the potential of the drug in other neurodegenerative disorders. Additionally, further studies are needed to determine the long-term safety and efficacy of the drug in humans.
Conclusion:
N-(5-acetamido-2-methoxyphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide is a promising therapeutic agent for the treatment of Huntington's disease. The drug works by reducing the production of the mutant huntingtin protein, which is responsible for the disease symptoms. The drug has been shown to be well-tolerated and safe in preclinical studies and has the potential to improve motor function and reduce neuronal damage in animal models of the disease. Further research is needed to optimize the delivery of the drug to the brain and investigate its potential in other neurodegenerative disorders.
合成方法
N-(5-acetamido-2-methoxyphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide is synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis starts with the reaction of 4-methoxybenzylamine with 5-acetamido-2-methoxybenzoic acid to form an amide intermediate. The amide intermediate is then reacted with sodium azide to form the tetrazole ring. The final step involves the reaction of the tetrazole intermediate with 4-methoxyphenylboronic acid to form N-(5-acetamido-2-methoxyphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide.
科学研究应用
N-(5-acetamido-2-methoxyphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide has been extensively studied for its potential therapeutic effects in Huntington's disease. Huntington's disease is a genetic disorder that affects the brain and causes progressive degeneration of the nerve cells. N-(5-acetamido-2-methoxyphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide is designed to target the huntingtin gene, which is mutated in Huntington's disease. The drug works by reducing the production of the mutant huntingtin protein, which is responsible for the disease symptoms.
属性
IUPAC Name |
N-(5-acetamido-2-methoxyphenyl)-2-(4-methoxyphenyl)tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O4/c1-11(25)19-12-4-9-16(28-3)15(10-12)20-18(26)17-21-23-24(22-17)13-5-7-14(27-2)8-6-13/h4-10H,1-3H3,(H,19,25)(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMPNYWVAGIQRRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Thia-3-azaspiro[4.4]nonane 2,2-dioxide](/img/structure/B2908032.png)
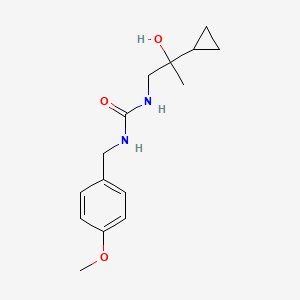
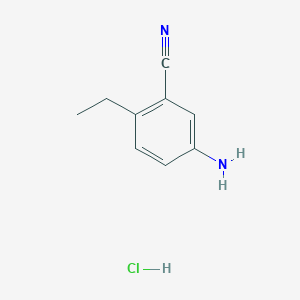
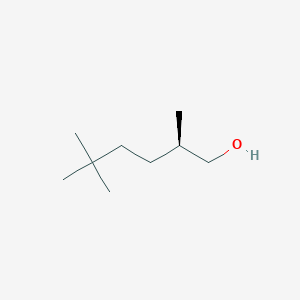

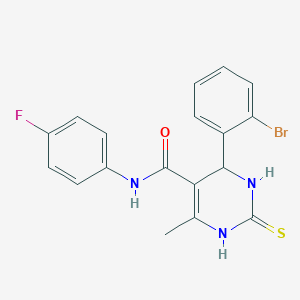
![4-Pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/no-structure.png)
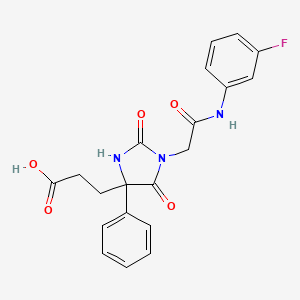
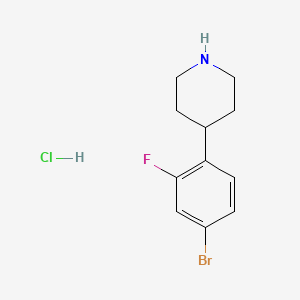

![2-Amino-6-methyl-4-(3-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2908047.png)
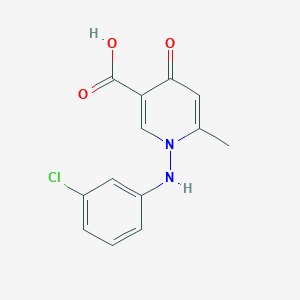
![ethyl 2-(2-(2-(cyclopropanecarboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)benzoate](/img/structure/B2908051.png)
![4-acetyl-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide](/img/structure/B2908054.png)